molecular formula C15H18N4O3S B2563388 (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034481-01-9

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2563388
CAS No.: 2034481-01-9
M. Wt: 334.39
InChI Key: RIPIKWDOPZMDPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been reported in scientific literature. The yield was reported as 90%, appearing as a white powder . The synthesis process was likely complex, involving multiple steps and requiring careful control of conditions .


Molecular Structure Analysis

The molecular formula of this compound is C16H19N3O3S. The 1H NMR and 13C NMR spectra provide detailed information about the structure of the molecule . The compound’s unique structure allows for various applications, including drug synthesis and catalysis.


Physical And Chemical Properties Analysis

The compound is a white powder . It has a molecular weight of 333.41. The melting point was reported as 85–87°C . The solubility of the compound was not specified in the search results.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of new pyridine derivatives, including those structurally related to the specified compound, showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The study highlighted the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Tubulin Polymerization Inhibitors

Another study focused on the synthesis of indenopyrazoles, identifying compounds with promising antiproliferative activity toward human cancer cells, achieved through tubulin polymerization inhibition. This research suggests the compound's relevance in cancer therapy, highlighting its mechanism of action and potential for clinical development (Minegishi et al., 2015).

Synthesis and Biological Evaluation

Further research has led to the synthesis of novel compounds, including triazole analogues of piperazine, evaluated for their antibacterial activity against human pathogenic bacteria. These studies reveal the compound's broader spectrum of biological activities, suggesting its versatility in drug development (Nagaraj, Srinivas, & Rao, 2018).

Anticancer Activity

Compounds structurally related to the specified chemical have been synthesized and evaluated as anticancer agents, demonstrating the potential of these derivatives in oncological research. The ability to react with different nucleophiles for anticancer evaluation emphasizes the compound's versatility and potential in therapeutic applications (Gouhar & Raafat, 2015).

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-17-12(9-23-10)15(20)19-5-3-4-11(8-19)22-14-7-16-6-13(18-14)21-2/h6-7,9,11H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPIKWDOPZMDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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